

Spectral Data of 5-bromo-6-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-bromo-6-methyl-1H-indole*

Cat. No.: B1292579

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound **5-bromo-6-methyl-1H-indole**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a combination of predicted spectral features based on closely related analogs and general experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **5-bromo-6-methyl-1H-indole**. These predictions are derived from the known spectral characteristics of analogous compounds, including 5-bromo-3-methyl-1H-indole and 6-bromo-1H-indole.

Table 1: Predicted ^1H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H1 (N-H)	8.0 - 8.2	br s	-
H2	7.2 - 7.3	t	~2.5
H3	6.4 - 6.5	t	~2.5
H4	7.5 - 7.6	s	-
H7	7.1 - 7.2	s	-
CH ₃	2.4 - 2.5	s	-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C2	124 - 126
C3	102 - 104
C3a	128 - 130
C4	122 - 124
C5	114 - 116
C6	130 - 132
C7	111 - 113
C7a	135 - 137
CH ₃	21 - 23

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectral Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3400 - 3300	Strong, Sharp
C-H Stretch (Aromatic)	3100 - 3000	Medium
C-H Stretch (Aliphatic)	2950 - 2850	Medium
C=C Stretch (Aromatic)	1600 - 1450	Medium to Strong
C-N Stretch	1350 - 1250	Medium
C-Br Stretch	650 - 550	Medium to Strong

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z	Relative Abundance
[M] ⁺	210/212	High (Isotopic pattern for Br)
[M-H] ⁺	209/211	Variable
[M-CH ₃] ⁺	195/197	Variable
[M-Br] ⁺	131	Variable

Ionization method: Electron Ionization (EI). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

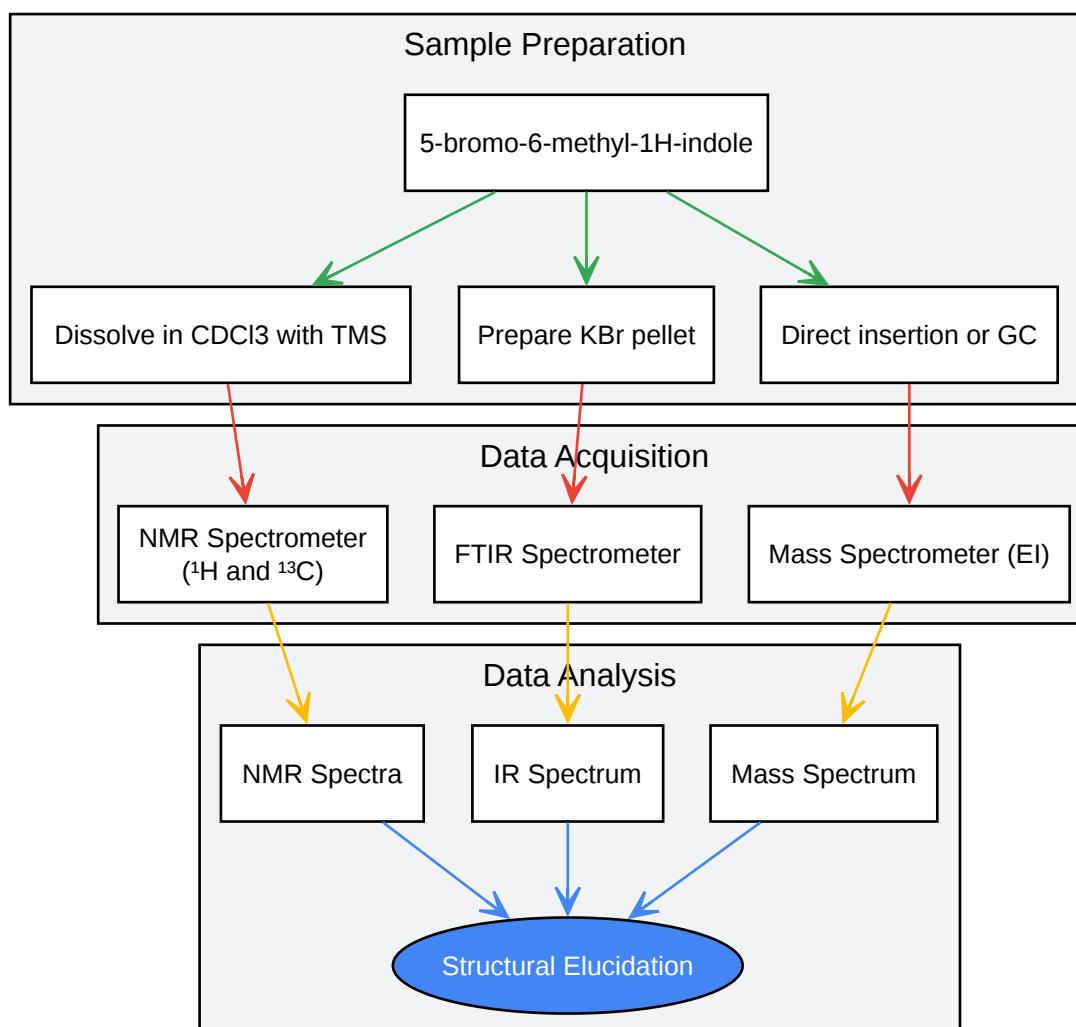
- Weigh 5-10 mg of **5-bromo-6-methyl-1H-indole**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Parameters:
 - Pulse Program: Standard 1D proton.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: 2-4 s.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz (or higher) NMR spectrometer.
 - Parameters:
 - Pulse Program: Proton-decoupled carbon.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2.0 s.
 - Acquisition Time: 1-2 s.
 - Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **5-bromo-6-methyl-1H-indole** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)


- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Data Acquisition (Electron Ionization - EI):
 - Instrument: Mass spectrometer equipped with an EI source.
 - Parameters:
 - Ionization Energy: 70 eV.

- Mass Range: m/z 40-400.

- Scan Rate: 1 scan/second.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-bromo-6-methyl-1H-indole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectral Data of 5-bromo-6-methyl-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292579#5-bromo-6-methyl-1h-indole-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com